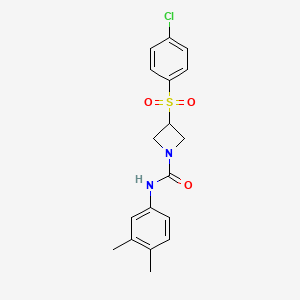

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor. The aim of

Wissenschaftliche Forschungsanwendungen

Sulfonamides: A Patent Review (2008 – 2012)

Sulfonamides are crucial in the development of various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. The versatility of the sulfonamide group has led to its incorporation in novel drugs showing significant antitumor activity. Research has particularly focused on developing sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. This structural motif's importance is highlighted by its presence in many drugs and the constant search for novel applications, emphasizing its potential in future drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic and sulfonic acids, represent environmental concerns due to their toxic profiles. Understanding the environmental fate, biodegradability, and impacts of these substances is crucial for evaluating their overall safety and designing strategies to mitigate their presence in the environment. This highlights the importance of sulfonamide research in environmental science and pollution management (Liu & Avendaño, 2013).

Sulfonamide Inhibitors: A Patent Review (2013-Present)

Sulfonamide compounds, known for their antibacterial properties, also play a role in addressing infections caused by various microorganisms. Recent studies have expanded their application towards tyrosine kinase inhibitors, HIV protease inhibitors, and antiepileptics. The ongoing research underscores the adaptability of sulfonamide compounds in creating valuable drugs for treating conditions like cancer, glaucoma, inflammation, and dandruff. This adaptability underscores the potential for discovering new therapeutic uses for sulfonamide derivatives (Gulcin & Taslimi, 2018).

Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis

The review on tert-butanesulfinamide highlights its role as a chiral auxiliary in the stereoselective synthesis of N-heterocycles, illustrating the chemical versatility and importance of sulfonamide derivatives in synthesizing structurally diverse compounds with potential therapeutic applications. This underscores the relevance of sulfonamide research in synthetic organic chemistry and drug development (Philip et al., 2020).

Pharmaceutical and Medicinal Significance of Sulfur (SVI)-Containing Motifs

This review underscores the pharmaceutical importance of sulfonyl or sulfonamide analogues, demonstrating a broad range of pharmacological properties. The continuous development of less toxic, cost-effective, and highly active sulfonamide-containing compounds highlights their enduring significance in medicinal chemistry. The review emphasizes the ongoing efforts to leverage the structural diversity of sulfonamides for new therapeutic agents, reinforcing the critical role of this chemical motif in drug discovery and development (Zhao et al., 2018).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-12-3-6-15(9-13(12)2)20-18(22)21-10-17(11-21)25(23,24)16-7-4-14(19)5-8-16/h3-9,17H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVUPIAFICVUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)

![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)